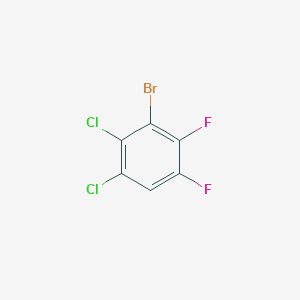

2,3-Dichloro-5,6-difluorobromobenzene

Description

Contextual Significance of Polyhalogenated Benzene (B151609) Derivatives in Contemporary Organic Chemistry

Polyhalogenated benzene derivatives are fundamental building blocks in contemporary organic chemistry. primescholars.com Their significance stems from their utility as versatile intermediates in the synthesis of more complex molecules. nih.gov The carbon-halogen bond, depending on the specific halogen, offers a reactive site for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, which are cornerstones of modern synthetic chemistry for creating new carbon-carbon and carbon-heteroatom bonds. nih.gov

In medicinal chemistry, the introduction of halogen atoms into a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic properties. mdpi.com Halogens can alter a molecule's conformation, improve its binding affinity to biological targets, and enhance its metabolic stability, thereby increasing its efficacy and duration of action. mdpi.com For instance, fluorine substitution is a common strategy to block metabolic oxidation sites and increase lipophilicity. mdpi.com

Furthermore, polyhalogenated aromatics are crucial in materials science. Their distinct electronic properties are harnessed in the design of liquid crystals, polymers, and organic light-emitting diodes (OLEDs). The presence of halogens can influence the packing of molecules in the solid state, leading to materials with desirable electronic and photophysical properties.

Overview of Research Trajectories for Complex Halogenated Arenes

Current research in the field of complex halogenated arenes is focused on several key trajectories. A major area of investigation is the development of novel and efficient synthetic methodologies for their preparation. acs.org Traditional methods often require harsh conditions and can lack regioselectivity. acs.org Consequently, there is a strong emphasis on creating milder and more selective reactions, such as late-stage halogenation, which allows for the introduction of halogens at a late step in a synthetic sequence, and site-selective cross-coupling reactions that can differentiate between multiple, identical halogen atoms on the same aromatic ring. nih.govacs.org

Another significant research direction is the exploration of the unique non-covalent interactions involving halogen atoms, such as halogen bonding. mdpi.com This is a highly directional interaction between a halogen atom and a Lewis base, which is being increasingly exploited in crystal engineering, supramolecular chemistry, and drug design. Understanding and harnessing these interactions can lead to the rational design of new materials and biologically active molecules with tailored properties. mdpi.com

Furthermore, there is a growing interest in the environmental fate and biogeochemical cycling of halogenated organic compounds. researchgate.net While many of these compounds are anthropogenic, a large number are also produced naturally. researchgate.net Research is ongoing to understand their persistence, bioaccumulation, and biodegradation pathways. chromatographyonline.com

Scope and Research Imperatives for 2,3-Dichloro-5,6-difluorobromobenzene

While specific research findings on this compound are not extensively documented in publicly available literature, its structure suggests several important areas for future investigation. As a highly substituted polyhalogenated aromatic, this compound represents a valuable, yet underexplored, chemical entity.

Synthetic Utility: A primary research imperative would be to explore its potential as a versatile building block in organic synthesis. The presence of three different types of halogen atoms (bromine, chlorine, and fluorine) on the benzene ring offers the potential for sequential and site-selective cross-coupling reactions. The differential reactivity of the C-Br, C-Cl, and C-F bonds could be exploited to introduce a variety of substituents in a controlled manner, leading to the synthesis of complex and novel molecular architectures.

Materials Science Applications: The high degree of halogenation in this compound suggests that it could possess interesting photophysical and electronic properties. Research into its potential use in the development of new functional materials, such as flame retardants, liquid crystals, or components of organic electronic devices, would be a logical next step.

Medicinal Chemistry Potential: The unique substitution pattern of this compound could be of interest in the design of new bioactive molecules. It could serve as a scaffold for the synthesis of novel drug candidates, where the specific arrangement of halogens could lead to enhanced biological activity or improved pharmacokinetic properties.

Spectroscopic and Computational Studies: A fundamental characterization of this compound is essential. Detailed spectroscopic analysis using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy would provide crucial information about its structure and properties. youtube.com Computational studies, such as Density Functional Theory (DFT) calculations, could offer insights into its electronic structure, reactivity, and potential non-covalent interactions. nih.gov

Detailed Research Findings on Highly Substituted Halogenated Aromatics

Research into highly substituted halogenated aromatics has yielded a wealth of information regarding their synthesis, reactivity, and physical properties.

Synthesis: The synthesis of polysubstituted benzenes is a well-established field, with electrophilic aromatic substitution being a primary method for introducing substituents onto the benzene ring. fiveable.melibretexts.org The order of introduction of the various substituents is crucial and is guided by the directing effects of the groups already present on the ring. youtube.com For instance, activating groups direct incoming electrophiles to the ortho and para positions, while deactivating groups direct them to the meta position. fiveable.me Friedel-Crafts reactions, nitration, halogenation, and sulfonation are common electrophilic aromatic substitution reactions used in the synthesis of these compounds. pressbooks.pub

Table 1: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Electrophile |

| Halogenation | Br2, FeBr3 or Cl2, FeCl3 | Br+ or Cl+ |

| Nitration | HNO3, H2SO4 | NO2+ |

| Sulfonation | SO3, H2SO4 | SO3 |

| Friedel-Crafts Alkylation | R-Cl, AlCl3 | R+ |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | RCO+ |

Spectroscopic Analysis: The structural elucidation of polyhalogenated benzenes relies heavily on spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR provides information about the protons on the aromatic ring, with chemical shifts typically appearing in the range of 7-8 ppm. youtube.com 13C NMR is used to identify the carbon atoms of the benzene ring. For compounds containing fluorine, 19F NMR is a powerful tool for determining the number and environment of the fluorine atoms.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. youtube.com The fragmentation pattern can provide valuable structural information. The presence of bromine and chlorine atoms is often indicated by characteristic isotopic patterns.

Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of C-H and C-halogen bonds, as well as the substitution pattern on the benzene ring.

Table 2: Representative Spectroscopic Data for a Dichlorodifluorobenzene Isomer

| Technique | Observation |

| 1H NMR | Aromatic protons observed between δ 7.0-8.0 ppm. |

| 13C NMR | Aromatic carbons observed between δ 110-160 ppm. |

| 19F NMR | Signals corresponding to the fluorine environments. |

| MS (EI) | Molecular ion peak (M+) with characteristic isotopic pattern for two chlorine atoms. |

| IR | C-H stretching vibrations (~3100-3000 cm-1), C=C stretching vibrations (~1600-1450 cm-1), C-Cl stretching vibrations (~1100-800 cm-1), C-F stretching vibrations (~1300-1100 cm-1). |

Structure

3D Structure

Properties

Molecular Formula |

C6HBrCl2F2 |

|---|---|

Molecular Weight |

261.88 g/mol |

IUPAC Name |

3-bromo-1,2-dichloro-4,5-difluorobenzene |

InChI |

InChI=1S/C6HBrCl2F2/c7-4-5(9)2(8)1-3(10)6(4)11/h1H |

InChI Key |

OLXRISHXRVYAQN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)Br)F)F |

Origin of Product |

United States |

Mechanistic Investigations of Chemical Transformations Involving 2,3 Dichloro 5,6 Difluorobromobenzene

Elucidation of Electrophilic Aromatic Substitution Reaction Mechanisms

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org The mechanism typically involves an initial attack by an electrophile on the electron-rich aromatic ring, forming a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate. wikipedia.orglibretexts.org The subsequent loss of a proton restores the ring's aromaticity, resulting in the substitution of a hydrogen atom. byjus.com However, the high degree of halogenation in 2,3-dichloro-5,6-difluorobromobenzene significantly deactivates the ring towards electrophilic attack.

Halogen substituents on a benzene (B151609) ring exhibit a dual electronic influence: a deactivating inductive effect (-I) and a weakly activating resonance effect (+R). libretexts.org The high electronegativity of halogens withdraws electron density from the ring through the sigma bond network, making it less nucleophilic and thus less reactive towards electrophiles. libretexts.orglibretexts.org This inductive withdrawal generally outweighs the electron-donating resonance effect, where a lone pair from the halogen can be delocalized into the ring's pi system. aakash.ac.inlumenlearning.com Consequently, all halogens are considered deactivating groups. lumenlearning.compressbooks.pub

Despite their deactivating nature, halogens are ortho-, para-directors. aakash.ac.inpressbooks.pub This is because the resonance effect, while weaker than the inductive effect, preferentially stabilizes the carbocation intermediates formed during attack at the ortho and para positions. libretexts.orglumenlearning.com

In this compound, five of the six positions on the benzene ring are occupied by halogens. The single available position for substitution is C4. The combined inductive effect of the two fluorine, two chlorine, and one bromine atoms renders the ring severely electron-deficient and highly unreactive towards electrophilic attack. The reactivity of halogenated benzenes in SEAr reactions is inversely related to the electronegativity and size of the halogen; rings substituted with more electronegative halogens are generally less deactivated. libretexts.org

| Halogen | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Reactivity | Directing Effect |

|---|---|---|---|---|

| Fluorine | Strong | Weak | Deactivating | Ortho, Para |

| Chlorine | Strong | Weak | Deactivating | Ortho, Para |

| Bromine | Strong | Weak | Deactivating | Ortho, Para |

This table summarizes the general electronic influences of halogen substituents on a benzene ring.

Due to the significantly deactivated nature of the this compound ring, SEAr reactions require the use of potent electrophiles. libretexts.org Lewis acid catalysts are essential for generating these highly reactive species. msu.edumasterorganicchemistry.com For instance, in aromatic halogenation, a Lewis acid such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) coordinates with the halogen (e.g., Br₂), polarizing the Br-Br bond and creating a more powerful electrophilic species, sometimes represented as a bromine cation (Br⁺). libretexts.orgminia.edu.eglumenlearning.com

The general mechanism for a Lewis acid-catalyzed bromination proceeds in three steps:

Generation of the Electrophile: The Lewis acid reacts with the halogen to form a highly electrophilic complex. byjus.commasterorganicchemistry.com

Formation of the Carbocation: The electron-deficient benzene ring attacks the activated electrophile, breaking the aromaticity and forming a resonance-stabilized arenium ion. byjus.com

Removal of a Proton: A weak base, such as the [FeBr₄]⁻ complex, removes the proton from the sp³-hybridized carbon, restoring aromaticity and regenerating the catalyst. byjus.comlibretexts.org

For a substrate as deactivated as this compound, forcing conditions, including a strong Lewis acid and potentially elevated temperatures, would be necessary to facilitate the reaction at the sole available C4 position. libretexts.org Other SEAr reactions, such as nitration (using HNO₃/H₂SO₄ to generate NO₂⁺) and Friedel-Crafts reactions, would also demand harsh conditions due to the ring's low nucleophilicity. libretexts.orgmsu.edu

Characterization of Nucleophilic Aromatic Substitution Mechanisms

While polyhalogenated benzenes are unreactive towards electrophiles, their electron-deficient nature makes them susceptible to nucleophilic aromatic substitution (SNAr). openstax.orglibretexts.org This reaction pathway is particularly relevant for aryl halides bearing strong electron-withdrawing groups. libretexts.org The SNAr mechanism is distinct from SN1 and SN2 reactions and typically proceeds through a two-step addition-elimination process. libretexts.org

Nucleophilic Addition: A nucleophile adds to the carbon atom bearing a leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. openstax.orglibretexts.org

Elimination of Leaving Group: The leaving group (typically a halide ion) is expelled, and the aromaticity of the ring is restored. openstax.org

The rate of SNAr reactions is highly dependent on the nature and position of the substituents on the aromatic ring. Electron-withdrawing groups are necessary to stabilize the negative charge of the Meisenheimer intermediate. libretexts.org This stabilization is most effective when these groups are located at positions ortho or para to the leaving group. openstax.orglibretexts.org

In this compound, all five halogen atoms act as electron-withdrawing groups via their inductive effect, thereby activating the ring for nucleophilic attack. The reactivity at the different carbon-halogen bonds (C-Br, C-Cl, C-F) is determined by two main factors:

Leaving Group Ability: The ability of the halide to depart is related to its stability as an anion. The order of leaving group ability is I⁻ > Br⁻ > Cl⁻ > F⁻. Based on this factor alone, the C-Br bond would be the most reactive site for substitution.

Ring Activation: The electronegativity of the halogens influences the electrophilicity of the carbon atoms to which they are attached. Fluorine is the most electronegative halogen and therefore has the strongest electron-withdrawing inductive effect, making the carbon it is attached to highly electrophilic. However, the C-F bond is very strong. The powerful activating effect of the fluorine atoms significantly enhances the reactivity of the carbons bearing the better leaving groups (chlorine and bromine).

Considering these competing effects, nucleophilic attack is most likely to occur at the positions bearing the chlorine or bromine atoms, as these are better leaving groups than fluorine, and their positions are activated by the presence of the other electron-withdrawing halogens. nih.gov

| Position | Leaving Group | Relative Leaving Group Ability | Electronic Activation by Other Halogens | Predicted Reactivity |

|---|---|---|---|---|

| C1 | Bromine | High | Activated by ortho-Cl and ortho-F | High |

| C2, C3 | Chlorine | Medium | Activated by adjacent halogens | Medium to High |

| C5, C6 | Fluorine | Low | Activated by adjacent halogens | Low |

This table provides a qualitative prediction of reactivity at different positions of this compound towards a nucleophile.

Polyhalogenated aromatic compounds can serve as precursors for the synthesis of complex polycyclic systems through intramolecular cyclization reactions. wvu.edu These transformations often proceed via an intramolecular SNAr mechanism. If a side chain containing a nucleophilic moiety is attached to the polyhalogenated ring system, it can attack one of the halogen-bearing carbons, displacing the halide and forming a new ring.

For example, a derivative of this compound featuring a tethered alcohol or amine could undergo such a cyclization. The reaction would be initiated by a base to deprotonate the nucleophile, which would then attack an activated position on the aromatic ring, leading to the formation of a heterocyclic product. nih.govrsc.org The regioselectivity of the cyclization would be governed by the same principles of leaving group ability and ring activation discussed previously, as well as by the length and flexibility of the tether, which determines the size of the ring being formed.

Photochemical Reactivity and Radical-Mediated Transformations

Aryl halides can undergo photochemical reactions, typically involving the homolytic cleavage of the carbon-halogen bond upon irradiation with ultraviolet (UV) light. The energy of the C-X bond is a critical factor, with weaker bonds being more susceptible to cleavage. The bond dissociation energies follow the trend C-F > C-Cl > C-Br > C-I.

In this compound, the C-Br bond is the weakest among the carbon-halogen bonds present. Therefore, photochemical excitation would most likely lead to the selective cleavage of the C-Br bond, generating a 2,3-dichloro-5,6-difluorophenyl radical and a bromine radical.

This photochemically generated aryl radical is a highly reactive intermediate that can participate in a variety of subsequent transformations: mdpi.com

Hydrogen Abstraction: The radical can abstract a hydrogen atom from a solvent or another reagent to form 1,2-dichloro-4,5-difluorobenzene.

Radical Addition: It can add across the double or triple bonds of unsaturated molecules, initiating polymerization or forming new C-C bonds. mdpi.com

Atom Transfer Radical Addition (ATRA): The radical can engage in atom transfer reactions, a key step in many controlled radical polymerization processes. youtube.com

Coupling Reactions: The radical could couple with another radical or be trapped by a transition metal catalyst in photoredox-mediated cross-coupling reactions. acs.orgresearchgate.net

These radical-mediated pathways provide a synthetic route to functionalize the polyhalogenated aromatic core under mild conditions, offering an alternative to traditional ionic reaction mechanisms.

Photolytic Dehalogenation and Isomerization Pathways

The photochemistry of aryl halides has been a subject of study for decades, revealing pathways for dehalogenation upon exposure to light. researchgate.net For a molecule such as this compound, the carbon-bromine (C-Br) bond is the most susceptible to cleavage under photolytic conditions due to its lower bond dissociation energy compared to carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds.

Upon absorption of ultraviolet (UV) light, the primary photochemical event is the homolytic cleavage of the C-Br bond. This process, known as photolytic dehalogenation, results in the formation of a highly reactive 2,3-dichloro-5,6-difluorophenyl radical and a bromine radical.

Primary Photochemical Step:

C₆Cl₂F₂Br(H) + hν → C₆Cl₂F₂(H)• + Br•

Once formed, the aryl radical can participate in several secondary reactions. Isomerization is a potential pathway, although less direct. It could theoretically occur through complex rearrangement mechanisms or via recombination and subsequent elimination steps, but hydrogen abstraction from the solvent is a more common fate for the radical. researchgate.net

Formation and Reactivity of Aryl Radicals from Polyhalogenated Precursors

The generation of an aryl radical from this compound is initiated by the cleavage of the carbon-halogen bond. acs.org This process can be triggered not only by light but also through reactions with other radical species or via single-electron transfer from a photocatalyst.

The resulting 2,3-dichloro-5,6-difluorophenyl radical is a versatile intermediate. Its primary reaction pathways include:

Hydrogen Atom Abstraction: In the presence of a suitable hydrogen donor (like a hydrocarbon solvent), the aryl radical will abstract a hydrogen atom to form 1,2-dichloro-3,4-difluorobenzene. This is often the major product in such reactions.

Radical Coupling: The aryl radical can couple with another radical species in the medium or dimerize, leading to the formation of complex biphenyl (B1667301) structures. fiveable.me

The reactivity of the generated radical is central to its synthetic utility, enabling the formation of new carbon-carbon and carbon-heteroatom bonds under specific conditions. fiveable.me

Solvent Effects on Photoreaction Outcomes

In protic solvents like methanol (B129727) or isopropanol, which are excellent hydrogen donors, the primary reaction pathway for the 2,3-dichloro-5,6-difluorophenyl radical is hydrogen atom abstraction. This leads to the formation of the corresponding de-brominated product, 1,2-dichloro-3,4-difluorobenzene, as the major outcome.

In contrast, aprotic solvents such as benzene or carbon tetrachloride lack easily abstractable hydrogen atoms. In these media, the aryl radical has a longer lifetime, increasing the probability of alternative reactions like dimerization to form polychlorinated-polyfluorinated biphenyls, or reaction with other substrates present in the mixture. Polar aprotic solvents may stabilize charged intermediates if heterolytic cleavage occurs, though homolytic cleavage is generally dominant for aryl halides. acs.org

Below is an interactive table summarizing the expected major products based on solvent type.

| Solvent Type | Example Solvent | Primary Role | Expected Major Product from Aryl Radical |

| Protic | Isopropanol | Hydrogen Donor | 1,2-Dichloro-3,4-difluorobenzene |

| Aprotic | Benzene | Non-reactive | Polychlorinated-polyfluorinated biphenyls |

| Aprotic | Acetonitrile | Polar Medium | Complex mixture, potential for trapping |

Metal-Catalyzed Coupling Reactions and Carbon-Carbon Bond Formation Mechanisms

This compound is an ideal substrate for transition metal-catalyzed cross-coupling reactions, which are fundamental methods for carbon-carbon bond formation in modern organic synthesis. nobelprize.orgorganic-chemistry.org The palladium-catalyzed Suzuki, Negishi, and Stille reactions are particularly relevant. nobelprize.orgchemistry.coach

The general mechanism for these reactions, for example the Suzuki coupling, involves a catalytic cycle:

Oxidative Addition: A low-valent palladium(0) complex reacts with this compound. The C-Br bond, being the most reactive site, undergoes oxidative addition to the metal center, forming a Pd(II)-aryl complex. nobelprize.orgchemistry.coach

Transmetallation: The organopalladium(II) complex then reacts with an organoboron reagent (in the Suzuki reaction) in the presence of a base. The organic group from the boron compound is transferred to the palladium center, displacing the halide. chemistry.coach

Reductive Elimination: The two organic groups on the palladium complex couple, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. chemistry.coach

This methodology allows for the precise formation of a C-C bond at the position of the bromine atom, coupling the polyhalogenated ring with a wide variety of other organic fragments (aryl, vinyl, alkyl groups). mdpi.com

The table below illustrates potential carbon-carbon bond-forming reactions using this substrate.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting C-C Bond |

| Suzuki | Arylboronic acid | Pd(PPh₃)₄ + Base | Aryl-Aryl |

| Stille | Organostannane | Pd(PPh₃)₄ | Aryl-Aryl/Vinyl |

| Negishi | Organozinc | Pd(PPh₃)₄ or Ni catalyst | Aryl-Alkyl/Aryl |

| Heck | Alkene | Pd(OAc)₂ + Ligand + Base | Aryl-Vinyl |

Advanced Spectroscopic and Structural Elucidation of 2,3 Dichloro 5,6 Difluorobromobenzene

Multi-nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For a compound like 2,3-dichloro-5,6-difluorobromobenzene, a multi-nuclear approach utilizing ¹H, ¹³C, and ¹⁹F NMR would be essential for unambiguous structural confirmation.

¹H, ¹³C, and ¹⁹F NMR Chemical Shifts and Coupling Analysis in Polyhalogenated Aromatics

The single proton on the aromatic ring of this compound would provide a key signal in the ¹H NMR spectrum. Its chemical shift would be significantly influenced by the surrounding electronegative halogen atoms. Typically, protons on halogenated benzene (B151609) rings appear in the range of 6.5-8.0 ppm. The cumulative deshielding effect of the two chlorine, two fluorine, and one bromine atom would likely place this proton's signal in the downfield region of this range.

The ¹³C NMR spectrum would exhibit six distinct signals, one for each carbon atom in the benzene ring, due to the molecule's asymmetry. The chemical shifts are dictated by the nature of the directly attached halogen and the electronic effects of the other substituents.

Carbon atoms bonded to fluorine would show large one-bond C-F coupling constants (¹JCF), typically in the range of 240-260 Hz, and their signals would be found significantly downfield.

Carbon atoms bonded to chlorine would also be downfield, though generally less so than the C-F carbons.

The carbon atom bonded to bromine would have a chemical shift influenced by the "heavy atom effect," which can paradoxically lead to a more upfield shift compared to what electronegativity alone would suggest.

The carbon atom bonded to hydrogen would be the most upfield of the aromatic carbons.

The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. For this compound, two distinct signals would be expected for the two non-equivalent fluorine atoms at positions 5 and 6. Their chemical shifts and coupling constants would provide valuable structural information. The proximity of the fluorine atoms to different substituents (chlorine and bromine) would result in different electronic environments and thus different chemical shifts. Furthermore, fluorine-fluorine (F-F) and fluorine-hydrogen (F-H) couplings across the aromatic ring would be observed, aiding in the assignment of the signals. In polyhalogenated systems, through-space couplings between adjacent fluorine atoms can also be observed.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity & Coupling Constants (Hz) |

|---|---|---|

| ¹H (at C4) | ~7.5 - 8.0 | Multiplet due to coupling with F atoms |

| ¹³C (C1-Br) | ~115 - 125 | Singlet or complex multiplet |

| ¹³C (C2-Cl) | ~130 - 140 | Singlet or complex multiplet |

| ¹³C (C3-Cl) | ~130 - 140 | Singlet or complex multiplet |

| ¹³C (C4-H) | ~125 - 135 | Doublet of doublets of doublets (due to C-H, C-F couplings) |

| ¹³C (C5-F) | ~150 - 160 | Doublet (¹JCF ≈ 250 Hz) and other smaller couplings |

| ¹³C (C6-F) | ~150 - 160 | Doublet (¹JCF ≈ 250 Hz) and other smaller couplings |

| ¹⁹F (at C5) | -110 to -140 | Doublet of doublets (due to F-F and F-H coupling) |

| ¹⁹F (at C6) | -110 to -140 | Doublet of doublets (due to F-F and F-H coupling) |

Note: These are estimated values based on trends observed in related polyhalogenated aromatic compounds. Actual experimental values may vary.

Conformational Analysis and Stereochemical Assignments via NMR

For a planar aromatic molecule like this compound, conformational analysis primarily relates to the orientation of substituents in molecules with restricted rotation, which is not the case here. However, NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy would be crucial for definitive stereochemical assignment. An NOE experiment could confirm the spatial proximity between the single proton and the adjacent fluorine and chlorine atoms, thereby verifying the substitution pattern. For instance, an NOE correlation would be expected between the proton at C4 and the fluorine at C5 and the chlorine at C3.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound (C₆HBrCl₂F₂). The calculated monoisotopic mass is approximately 273.81 Da. HRMS can measure this mass to within a few parts per million, allowing for the unambiguous determination of the elemental formula. The isotopic pattern of the molecular ion would be highly characteristic, showing a complex cluster of peaks due to the natural abundance of isotopes for bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). This unique isotopic signature provides strong evidence for the presence and number of bromine and chlorine atoms in the molecule.

Fragmentation Pattern Analysis for Structural Confirmation

Electron Ionization Mass Spectrometry (EI-MS) would reveal the compound's fragmentation pattern, offering corroborative structural evidence. The molecular ion peak [M]⁺ would be expected to be prominent. Common fragmentation pathways for halogenated benzenes include the loss of halogen atoms and the elimination of small neutral molecules.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value (approx.) | Ion Formula | Likely Origin |

|---|---|---|

| 274 | [C₆HBrCl₂F₂]⁺ | Molecular Ion (M⁺) |

| 195 | [C₆HCl₂F₂]⁺ | Loss of Br radical from M⁺ |

| 239 | [C₆HBrClF₂]⁺ | Loss of Cl radical from M⁺ |

| 160 | [C₆HBrF₂]⁺ | Loss of two Cl radicals from M⁺ |

| 111 | [C₆HF₂]⁺ | Loss of Br and two Cl radicals from M⁺ |

Note: m/z values are approximated for the most abundant isotopes.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Structural Analysis

For this compound, the IR and Raman spectra would be characterized by several key features:

C-H vibrations: A weak C-H stretching band would be expected around 3050-3100 cm⁻¹, and C-H bending vibrations would appear in the fingerprint region (below 1500 cm⁻¹).

C=C aromatic ring stretching: Several bands between 1400 and 1600 cm⁻¹ are characteristic of the aromatic ring itself.

C-Halogen vibrations: The carbon-halogen stretching vibrations are particularly diagnostic and appear at lower frequencies.

C-F stretching bands are typically strong in the IR spectrum and are found in the 1100-1300 cm⁻¹ region.

C-Cl stretching vibrations absorb in the 600-800 cm⁻¹ range.

C-Br stretching occurs at even lower frequencies, typically between 500 and 600 cm⁻¹. The specific positions and intensities of these bands would create a unique spectral fingerprint for this compound, allowing for its identification and differentiation from other isomers.

Electronic Spectroscopy of Aromatic Halogenated Systems and Derived Radicals

The study of the electronic transitions in aromatic molecules provides profound insights into their electronic structure and the effects of substituent groups. In halogenated aromatic systems, the introduction of halogen atoms can significantly perturb the electronic energy levels of the parent benzene ring, leading to characteristic shifts in their absorption and emission spectra. This section explores the electronic spectroscopy of such systems, with a focus on the characteristics of multiply substituted benzene derivatives and the vibronic emission spectra of radicals that can be generated from them.

UV-Vis Absorption and Emission Characteristics

Generally, the absorption spectra of halogenated benzenes exhibit bathochromic (red) shifts and hyperchromic effects (increased absorption intensity) with increasing halogen substitution. However, the nature and position of the halogens are crucial. For instance, in polychlorinated biphenyls, increasing chloro substitution where fewer than two chlorine atoms are ortho to the phenyl-phenyl bond leads to a bathochromic shift of the K band, which is associated with the conjugation between the two phenyl rings. nih.gov Conversely, the introduction of two or more chlorine atoms at the ortho positions results in a hypsochromic (blue) shift of the K band due to steric hindrance that inhibits resonance between the rings. nih.gov

The emission characteristics of such compounds are also expected to be influenced by the heavy-atom effect. The presence of bromine, in particular, is known to enhance spin-orbit coupling, which can facilitate intersystem crossing from the singlet excited state to the triplet state. This often leads to a decrease in fluorescence quantum yield and an increase in phosphorescence. The photophysical properties of brominated aromatic hydrocarbons have been shown to be highly dependent on the position and number of bromine atoms. rsc.org

Table 1: General Trends in UV-Vis Absorption of Halogenated Aromatic Hydrocarbons

| Compound Class | Substitution Pattern | Observed Spectral Shift | Reference |

| Polychlorinated Biphenyls | Increasing non-ortho chloro substitution | Bathochromic shift of K band | nih.gov |

| Polychlorinated Biphenyls | ≥ 2 ortho chloro substituents | Hypsochromic shift of K band | nih.gov |

| Brominated Coumarins | Bromine on coumarin (B35378) ring | Red shift in absorption and emission | rsc.org |

Vibronic Emission Spectra of Benzyl Radicals from Halogenated Precursors

Benzyl-type radicals are important transient species that can be generated from halogenated toluene (B28343) precursors. Their vibronic (vibrational-electronic) emission spectra provide detailed information about the vibrational modes in the ground electronic state of the radical. While the direct vibronic emission spectrum of the 2,3-dichloro-5,6-difluorobenzyl radical has not been reported, valuable insights can be drawn from the study of structurally similar radicals, such as the 2,3-difluorobenzyl radical. idpublications.org

The 2,3-difluorobenzyl radical can be generated in a jet-cooled environment via a corona-excited supersonic expansion of 2,3-difluorotoluene. idpublications.org Its vibronic emission spectrum in the D1 → D0 transition is observed in the visible region, typically between 19,000 and 22,000 cm⁻¹. idpublications.org The spectrum is characterized by a series of bands corresponding to different vibrational modes of the radical in its ground electronic state.

The analysis of the vibronic emission spectrum of the 2,3-difluorobenzyl radical allows for the assignment of several fundamental vibrational modes. These assignments are typically aided by ab initio calculations. For instance, prominent bands in the spectrum of the 2,3-difluorobenzyl radical have been assigned to ring deformation modes. idpublications.org A comparison with the spectrum of the 2,6-difluorobenzyl radical reveals similar vibronic structures, suggesting that the substitution pattern influences the electronic energy levels and the shape of the emission bands. idpublications.org

Table 2: Assigned Vibrational Frequencies in the Vibronic Emission Spectrum of the 2,3-Difluorobenzyl Radical

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 288 | C-H bending motion | idpublications.org |

| 474 | Mode 6a (ring deformation) | idpublications.org |

| 498 | Mode 6b (ring deformation) | idpublications.org |

Computational Chemistry and Theoretical Modeling of 2,3 Dichloro 5,6 Difluorobromobenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, providing a framework for understanding the distribution of electrons within a molecule and how this distribution influences its stability and reactivity.

Density Functional Theory (DFT) has become a leading method in quantum chemistry due to its favorable balance of computational cost and accuracy. arxiv.org DFT calculations are centered on the principle that the ground-state energy of a molecule can be determined from its electron density. arxiv.org This approach is widely used for geometry optimization, a process that identifies the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface.

For 2,3-dichloro-5,6-difluorobromobenzene, geometry optimization would typically be performed using a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a basis set like 6-311+G(d,p). semanticscholar.orgkarazin.ua The functional describes the exchange-correlation energy, while the basis set provides the mathematical functions used to build the molecular orbitals. The calculation iteratively adjusts the positions of the atoms until the forces on them are negligible, resulting in a fully optimized structure. researchgate.net From this optimized geometry, key parameters such as bond lengths, bond angles, and dihedral angles are determined. These parameters serve as the foundation for calculating other molecular properties. semanticscholar.org

By mapping the energy of the molecule as a function of specific geometric parameters (e.g., bond rotations), DFT can be used to explore the energy landscape. This allows for the identification of different conformers and the energy barriers between them, providing insight into the molecule's flexibility and conformational preferences.

Table 1: Predicted Geometrical Parameters for this compound using DFT (B3LYP/6-311+G(d,p)) Note: These are representative values based on calculations for analogous halogenated benzene (B151609) derivatives. semanticscholar.org

| Parameter | Predicted Value | Parameter | Predicted Value |

| Bond Lengths (Å) | **Bond Angles (°) ** | ||

| C-Br | 1.89 | C2-C1-C6 | 120.5 |

| C-Cl (C2) | 1.74 | C1-C2-C3 | 119.8 |

| C-Cl (C3) | 1.74 | C2-C3-C4 | 120.1 |

| C-F (C5) | 1.35 | C4-C5-C6 | 119.9 |

| C-F (C6) | 1.35 | C5-C6-C1 | 120.3 |

| C1-C2 | 1.40 | C1-C2-Cl | 119.5 |

| C2-C3 | 1.39 | C4-C5-F | 118.7 |

| C3-C4 | 1.39 | ||

| C4-C5 | 1.39 | ||

| C5-C6 | 1.39 | ||

| C6-C1 | 1.40 |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parameterization. researchgate.net Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) fall into this category. While computationally more demanding than DFT, high-level ab initio methods can offer greater accuracy for certain properties. arxiv.org

These methods are particularly valuable for predicting spectroscopic parameters. By calculating the electronic energy levels of a molecule, ab initio methods can predict electronic transitions, which are observed in UV-visible spectroscopy. They are also used to compute the properties necessary for predicting NMR spectra, such as chemical shifts and coupling constants, by determining the magnetic shielding around each nucleus.

Reaction Mechanism Simulation and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the pathways of chemical reactions. For halogenated arenes like this compound, theoretical modeling can be used to study mechanisms such as nucleophilic aromatic substitution, halogenation, or metal-catalyzed cross-coupling reactions. organic-chemistry.org

Using methods like DFT, chemists can map the potential energy surface of a reaction, tracing the energetic path from reactants to products. arxiv.org A key goal of this analysis is to locate the transition state—the highest energy point along the reaction coordinate. The structure of the transition state provides critical information about the geometry of the activated complex, while its energy determines the activation energy of the reaction, a key factor controlling the reaction rate. By comparing the activation energies of different possible pathways, researchers can predict the most likely reaction mechanism and understand factors influencing product regioselectivity.

Quantitative Structure-Property Relationship (QSPR) Studies for Halogenated Arenes

Quantitative Structure-Property Relationship (QSPR) studies are statistical methods that aim to correlate the chemical structure of a series of compounds with their physical, chemical, or biological properties. nih.gov For halogenated arenes, QSPR models can be developed to predict properties like boiling point, solubility, n-octanol/water partition coefficient, and environmental persistence. nih.gov

The process begins by calculating a set of molecular descriptors for each compound in a training set. These descriptors are numerical values that encode different aspects of the molecular structure. For halogenated arenes, relevant descriptors often include:

Constitutional descriptors: Molecular weight, atom counts.

Topological descriptors: Connectivity indices that describe the branching of the molecule.

Quantum-chemical descriptors: HOMO/LUMO energies, dipole moment, and electrostatic potential values (Vmin, Vmax). nih.gov

Geometric descriptors: Molecular volume and surface area. nih.gov

Once the descriptors are calculated, statistical techniques like multiple linear regression are used to build a mathematical model that links the descriptors to the property of interest. nih.gov These models can then be used to predict the properties of new or untested halogenated arenes, providing a rapid and cost-effective screening tool.

Prediction of Spectroscopic Signatures and Vibrational Frequencies

Theoretical calculations are highly effective at predicting the spectroscopic signatures of molecules. The vibrational frequencies of this compound can be calculated using DFT methods. nih.gov After performing a geometry optimization to find the molecule's equilibrium structure, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to atomic displacements, which yields a set of harmonic vibrational frequencies corresponding to the normal modes of the molecule.

These calculated frequencies can be directly correlated with experimental infrared (IR) and Raman spectra. researchgate.net Each calculated frequency corresponds to a specific type of molecular motion, such as the stretching or bending of C-C, C-H, C-Cl, C-F, and C-Br bonds. This allows for a detailed assignment of the peaks observed in experimental spectra. nih.gov Similarly, the calculation of electronic transitions using methods like Time-Dependent DFT (TD-DFT) can predict the absorption maxima in the UV-visible spectrum of the compound. nih.gov

Table 2: Predicted Vibrational Frequencies for Key Modes in this compound Note: These are representative frequency ranges based on DFT calculations for similar halogenated and substituted benzene compounds. nih.govresearchgate.net

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Associated Spectrum |

| Aromatic C-H Stretch | 3050 - 3150 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-F Stretch | 1200 - 1350 | IR (Strong) |

| C-Cl Stretch | 650 - 800 | IR (Strong) |

| C-Br Stretch | 500 - 650 | IR (Medium) |

| Aromatic Ring Bending | 400 - 600 | IR, Raman |

Research into Derivatives and Analogues of 2,3 Dichloro 5,6 Difluorobromobenzene

Systematic Variation of Halogen Substitution Patterns on the Benzene (B151609) Ring

The systematic variation of halogen substitution patterns on a benzene ring allows chemists to fine-tune the electronic and steric properties of the molecule. Halogens exert their influence through a combination of two opposing electronic effects: the inductive effect (-I) and the resonance effect (+R). libretexts.org

Inductive Effect (-I): Due to their high electronegativity, all halogens withdraw electron density from the benzene ring through the sigma bond. This effect deactivates the ring towards electrophilic aromatic substitution. The strength of the inductive effect decreases down the group: F > Cl > Br > I. libretexts.org

Resonance Effect (+R): Halogens possess lone pairs of electrons that can be delocalized into the aromatic π-system. This effect donates electron density to the ring, particularly at the ortho and para positions, and opposes the inductive effect. libretexts.org

For fluorine, the inductive effect strongly outweighs its resonance effect, making it a deactivating group. For chlorine, bromine, and iodine, the inductive effect still predominates, but the resonance effect is more significant than for fluorine. msu.edu This delicate balance between inductive and resonance effects is key to understanding the reactivity of polyhalogenated benzenes. libretexts.org In most cases, the ortho placement of an electron-withdrawing substituent relative to another halogen yields the largest perturbation on the molecule's electronic properties. nih.gov

Steric hindrance also plays a crucial role. As the size of the halogen atom increases (F < Cl < Br < I), steric effects become more pronounced, potentially hindering reactions at adjacent positions. libretexts.org For example, in electrophilic substitution reactions on alkylbenzenes, a bulky substituent will decrease the likelihood of an attack at the ortho position. libretexts.org

| Halogen | Electronegativity (Pauling Scale) | Inductive Effect | Resonance Effect | Van der Waals Radius (Å) | Overall Effect on Ring Reactivity (vs. Benzene) |

|---|---|---|---|---|---|

| Fluorine (F) | 3.98 | Strongly withdrawing (-I) | Weakly donating (+R) | 1.47 | Deactivating |

| Chlorine (Cl) | 3.16 | Strongly withdrawing (-I) | Donating (+R) | 1.75 | Deactivating |

| Bromine (Br) | 2.96 | Withdrawing (-I) | Donating (+R) | 1.85 | Deactivating |

| Iodine (I) | 2.66 | Weakly withdrawing (-I) | Donating (+R) | 1.98 | Deactivating |

Comparative Reactivity Studies of Dichloro-difluorobromobenzene Isomers

While specific comparative studies on dichloro-difluorobromobenzene isomers are not extensively documented, their reactivity can be predicted based on the principles governing polyhalogenated arenes. The reactivity of a specific halogen atom is determined by its position relative to the other substituents and the nature of the reaction (e.g., electrophilic, nucleophilic, or metal-catalyzed).

In electrophilic aromatic substitution , the combined deactivating inductive effects of the five halogens make the ring highly electron-deficient and thus very unreactive. Any substitution would be directed by the complex interplay of the halogens' directing effects.

In nucleophilic aromatic substitution (SNAr) , the high degree of halogenation is activating. Electron-withdrawing groups, such as halogens, stabilize the negatively charged intermediate (a Meisenheimer complex), facilitating the reaction. libretexts.orgyoutube.com The reaction is more favorable when electron-withdrawing groups are positioned ortho or para to the leaving group. libretexts.org Therefore, the reactivity of a particular halogen as a leaving group in an SNAr reaction depends on its position relative to the other four halogens. Generally, the C-F bond is very strong, making fluoride (B91410) a poor leaving group, while iodide is the best leaving group among the halogens.

The most synthetically useful reactions for these compounds are metal-catalyzed cross-coupling reactions . In these reactions, a transition metal catalyst (typically palladium-based) inserts into a carbon-halogen bond in a step called oxidative addition. nih.govwikipedia.org The rate of oxidative addition is generally I > Br > Cl >> F. This differential reactivity is crucial, as it allows for site-selective functionalization. For a compound like 2,3-dichloro-5,6-difluorobromobenzene, the C-Br bond would be the most reactive site for cross-coupling, allowing for selective substitution at this position while leaving the C-Cl and C-F bonds intact. Subsequent, more forcing reaction conditions could then be used to react the C-Cl bonds.

| Carbon-Halogen Bond | Average Bond Energy (kJ/mol) | Relative Reactivity in Oxidative Addition | Typical Leaving Group Ability in SNAr |

|---|---|---|---|

| C-F | 485 | Very Low | Poor |

| C-Cl | 339 | Low | Good |

| C-Br | 285 | Moderate | Very Good |

| C-I | 218 | High | Excellent |

Synthesis and Characterization of Multifluorinated Bromobenzene (B47551) Derivatives

The synthesis of multifluorinated bromobenzene derivatives can be achieved through several routes, often starting from commercially available fluorinated or chlorinated precursors.

One common strategy is the direct halogenation of a difluorobenzene. For instance, the synthesis of 2,4-difluorobromobenzene can be achieved by the bromination of 1,3-difluorobenzene (B1663923) using liquid bromine with iron powder as a catalyst. google.com Similarly, 1-bromo-3,5-difluorobenzene (B42898) can be synthesized via the bromination of 1,3-difluorobenzene with a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst. nbinno.com

Another approach involves halogen exchange reactions, where chlorine atoms are replaced with fluorine. For example, 1-bromo-3,5-difluorobenzene can be synthesized by the fluorination of 1-bromo-3,5-dichlorobenzene (B43179) using a fluoride source such as potassium fluoride (KF). nbinno.com Synthesizing highly substituted compounds like this compound would likely involve a multi-step synthesis starting from a more basic halogenated benzene.

The characterization of these compounds relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 19F NMR are used to determine the structure. The chemical shifts and coupling constants (J-coupling), especially between fluorine and carbon (nJCF) and fluorine and fluorine (nJFF), provide definitive information about the substitution pattern.

Mass Spectrometry (MS): This technique confirms the molecular weight and provides information about the isotopic pattern of bromine (79Br and 81Br are in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl are in an approximate 3:1 ratio), which is characteristic of bromo- and chloro-containing compounds. chemicalbook.com

| Property/Technique | Observed Data |

|---|---|

| Molecular Formula | C6H3BrF2 |

| Molecular Weight | 192.99 g/mol |

| Boiling Point | 157-158 °C |

| Density | 1.724 g/mL at 25 °C |

| 13C NMR (CDCl3, 75.5 MHz), δ (ppm) | 110.40 (d, J = 17.5 Hz), 116.40 (d, J = 17.7 Hz), 124.70 (dd, J = 7.1 Hz, 5.0 Hz), 128.23 (d, J = 3.6 Hz), 148.10 (dd, J = 248.8 Hz, 14.3 Hz), 150.92 (dd, J = 251.9 Hz, 13.3 Hz) |

| 19F NMR (CDCl3, 282.4 MHz), δ (ppm) | -130.9 (m), -134.8 (m) |

| Mass Spec MS, m/z | 194, 192 [M]+ (in ~1:1 ratio) |

Exploration of Polyhalogenated Aromatic Compounds as Versatile Building Blocks

Polyhalogenated aromatic compounds are exceptionally versatile building blocks in organic synthesis, primarily due to the potential for selective functionalization through cross-coupling reactions. acs.org The differential reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl > C-F) is the cornerstone of this utility. nih.gov

A synthetic chemist can use a polyhalogenated arene with different halogens, such as a dichlorodifluorobromobenzene, to perform a sequence of selective cross-coupling reactions. For example, a Suzuki, Stille, or Sonogashira reaction can be performed selectively at the more reactive C-Br bond, leaving the C-Cl bonds untouched. nbinno.com The resulting product can then be subjected to a second cross-coupling reaction under more vigorous conditions to functionalize one or both of the C-Cl positions. This stepwise approach allows for the controlled and predictable construction of highly substituted, complex aromatic structures from a single starting material.

This strategy is widely employed in:

Pharmaceuticals: To build complex drug molecules.

Agrochemicals: For the synthesis of new pesticides and herbicides. nbinno.com

Materials Science: To create conjugated organic polymers and other materials with specific electronic and optical properties for use in applications like organic light-emitting diodes (OLEDs). researchgate.net

Emerging Applications of 2,3 Dichloro 5,6 Difluorobromobenzene in Advanced Materials Research

Precursors for Organic Electronic Materials and Devices

The field of organic electronics, particularly the development of Organic Light-Emitting Diodes (OLEDs), relies heavily on the design of molecules that can efficiently transport charge and emit light. The substitution pattern of 2,3-Dichloro-5,6-difluorobromobenzene, featuring both chlorine and fluorine atoms, can significantly influence the electronic characteristics of materials derived from it.

Role in the Synthesis of Charge Transport and Emitting Materials for OLEDs

The performance of OLEDs is intrinsically linked to the properties of the organic materials used in their various layers, including the hole transport layer (HTL), electron transport layer (ETL), and the emissive layer (EML). The introduction of halogen atoms, particularly fluorine, into the molecular structure of organic semiconductors is a well-established strategy to modulate their energy levels (HOMO and LUMO) and enhance their thermal and oxidative stability.

The presence of both dichloro and difluoro substituents on the benzene (B151609) ring of this compound offers a unique opportunity to fine-tune the electronic properties of resulting materials. The strong electron-withdrawing nature of fluorine and chlorine atoms can lower both the HOMO and LUMO energy levels, which can be advantageous for creating efficient electron-transporting or hole-blocking materials. Furthermore, the strategic placement of these halogens can influence intermolecular interactions, potentially leading to favorable packing structures in the solid state, which is crucial for efficient charge transport.

While direct experimental evidence for the use of this compound in OLEDs is not yet widely reported, its potential can be inferred from studies on related halogenated aromatic compounds. For instance, fluorinated and chlorinated phenyl rings are common motifs in a variety of high-performance OLED materials. The bromine atom on the ring serves as a reactive handle, allowing for its incorporation into larger molecular architectures through common cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination. This versatility enables the synthesis of a diverse range of charge-transporting and emissive materials.

A hypothetical synthetic route could involve the Suzuki coupling of this compound with a suitable boronic acid derivative to introduce a hole-transporting moiety (e.g., a triarylamine) or an electron-transporting unit (e.g., a pyridine (B92270) or oxadiazole). The resulting molecule would benefit from the electronic modifications imparted by the di-chloro-di-fluoro substitution pattern.

Development of Conjugated Systems Incorporating Halogenated Aromatic Units

Conjugated systems, characterized by alternating single and multiple bonds, are the cornerstone of organic electronic materials. The incorporation of halogenated aromatic units, such as the 2,3-dichloro-5,6-difluorophenyl group derived from this compound, can have a profound impact on the properties of these systems.

The electronic effects of the halogen substituents can alter the bandgap of the conjugated polymer or small molecule. The electron-withdrawing nature of the halogens can lead to a red-shift in the absorption and emission spectra, which is desirable for certain applications. Moreover, the steric hindrance introduced by the chlorine atoms can influence the planarity of the conjugated backbone, affecting the extent of π-conjugation and, consequently, the charge carrier mobility.

The bromine atom in this compound is a key feature that allows for its integration into conjugated polymers via polymerization reactions like the Suzuki or Stille polycondensation. For example, copolymerization of a bis-boronic ester derivative of a conjugated monomer with this compound could yield a novel conjugated polymer with a precisely defined arrangement of halogen atoms along the backbone.

| Potential Effect of Halogenation on Conjugated Systems | Description |

| Energy Level Tuning | The electron-withdrawing nature of chlorine and fluorine lowers HOMO and LUMO levels. |

| Enhanced Stability | C-F and C-Cl bonds are strong, leading to improved thermal and oxidative stability. |

| Modified Intermolecular Interactions | Halogen bonding and altered dipole moments can influence solid-state packing. |

| Controlled Solubility | The presence of halogens can affect the solubility of the resulting materials. |

| Altered Optical Properties | Changes in the electronic structure can lead to shifts in absorption and emission wavelengths. |

Synthesis of Graphene-like Films and Carbon Nanomaterials from Polyhalogenated Precursors

The bottom-up synthesis of graphene and other carbon nanomaterials from molecular precursors is an area of intense research. Polyhalogenated aromatic compounds are attractive starting materials for such syntheses due to the potential for dehalogenation and subsequent C-C bond formation to create extended graphitic structures.

While the direct use of this compound for the synthesis of graphene-like films has not been specifically documented, the general principle of using polyhalogenated benzenes as precursors is established. Surface-assisted dehalogenation and polymerization on a catalytic metal surface (e.g., Cu, Au, Ag) under ultra-high vacuum conditions is a common strategy.

In a hypothetical scenario, the deposition of this compound onto a heated catalytic surface could lead to the cleavage of the C-Br, C-Cl, and C-F bonds. The resulting reactive aryl radicals could then polymerize on the surface to form a two-dimensional network. The specific arrangement of the halogen atoms on the precursor molecule would dictate the structure and properties of the resulting carbon nanomaterial. The presence of multiple halogen atoms with different bond dissociation energies (C-Br < C-Cl < C-F) might allow for a stepwise or controlled polymerization process.

Building Blocks for Complex Heterocyclic Systems with Research Interest

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The unique substitution pattern of this compound makes it a potentially valuable building block for the synthesis of novel and complex heterocyclic systems.

The bromine atom can be readily converted into other functional groups or used in cross-coupling reactions to introduce the di-chloro-di-fluoro-phenyl moiety into a heterocyclic framework. For example, a Suzuki coupling reaction could be used to attach this unit to a heterocyclic boronic acid.

Furthermore, the chlorine and fluorine atoms can participate in nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by an ortho- or para-directing group. This reactivity can be exploited to construct fused heterocyclic systems. For instance, reaction with a bidentate nucleophile could lead to the formation of a new heterocyclic ring fused to the benzene core.

Analytical Research Methodologies for Polyhalogenated Benzene Compounds

Advanced Chromatographic Techniques for Isolation and Quantification in Research Samples

Chromatographic methods are central to the analysis of polyhalogenated aromatic compounds, providing the necessary separation from complex mixtures and enabling precise quantification.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, including halogenated benzenes. nih.gov The coupling of gas chromatography's high-resolution separation capabilities with the sensitive and specific detection of mass spectrometry allows for the confident identification and quantification of target analytes, even at trace levels. nih.govresearchgate.net

In the analysis of compounds like 2,3-Dichloro-5,6-difluorobromobenzene, the GC separates the analyte from other components in a sample mixture based on its boiling point and affinity for the stationary phase of the GC column. Following separation, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner, generating a unique mass spectrum that serves as a chemical "fingerprint". cdnsciencepub.com

The fragmentation pattern of a halogenated benzene (B151609) is highly dependent on the type and position of the halogen substituents. For instance, the presence of chlorine and bromine atoms can be readily identified by the characteristic isotopic patterns of their M+2 peaks. libretexts.org Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, while bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. libretexts.org The mass spectrum of a compound containing one bromine and two chlorine atoms, such as this compound, would be expected to exhibit a complex isotopic cluster for the molecular ion and fragment ions containing these halogens.

Transformation products of this compound, which may arise from environmental degradation or metabolic processes, can also be identified using GC-MS. These products may include hydroxylated, dechlorinated, or debrominated species. The mass spectra of these transformation products would show characteristic shifts in the molecular ion and fragment peaks, allowing for their structural elucidation. For example, the analysis of metabolites of the herbicide dichlobenil (B1670455) (2,6-dichlorobenzonitrile) demonstrates the utility of GC-MS in identifying related compounds in environmental samples. nih.govresearchgate.net

| Parameter | Typical Setting | Rationale |

|---|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | Provides good resolution for a wide range of semi-volatile organic compounds. |

| Carrier Gas | Helium, constant flow mode (e.g., 1.0-1.5 mL/min) | Inert gas that provides good chromatographic efficiency. |

| Inlet Temperature | 250-300 °C | Ensures rapid and complete vaporization of the sample. |

| Oven Program | Initial temp. 50-80 °C, ramp at 5-15 °C/min to 280-300 °C, hold for 5-10 min | Separates compounds with a wide range of boiling points. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |

| Mass Analyzer | Quadrupole or Ion Trap | Commonly used mass analyzers providing good sensitivity and resolution. |

| Scan Range | m/z 40-500 | Covers the expected mass range of the parent compound and its fragments. |

For applications requiring a high-purity sample of this compound, such as for use as an analytical standard or in further chemical synthesis, preparative chromatography is an essential purification technique. This method operates on the same principles as analytical chromatography but is scaled up to handle larger quantities of material.

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool for the purification of polycyclic aromatic hydrocarbons (PAHs) and other complex mixtures. nih.govnih.govhelcom.fidiva-portal.org For a compound like this compound, a normal-phase or reversed-phase HPLC method could be developed. In normal-phase HPLC, a polar stationary phase (e.g., silica) is used with a non-polar mobile phase (e.g., hexane/ethyl acetate). In reversed-phase HPLC, a non-polar stationary phase (e.g., C18-modified silica) is paired with a polar mobile phase (e.g., acetonitrile/water). The choice of method would depend on the solubility and polarity of the target compound and its impurities.

The development of a preparative HPLC method often begins with the optimization of the separation at an analytical scale. diva-portal.org Different column stationary phases and mobile phase compositions are screened to achieve the best resolution between the target compound and any co-eluting impurities. Once a suitable analytical method is established, it can be scaled up to a preparative scale by increasing the column diameter and flow rate, as well as the sample injection volume.

| Parameter | Typical Setting | Considerations |

|---|---|---|

| Column | Preparative C18 or Silica column (e.g., >20 mm ID) | Choice of stationary phase depends on the polarity of the target compound and impurities. |

| Mobile Phase | Isocratic or gradient elution with appropriate solvents (e.g., Acetonitrile/Water for RP, Hexane/Ethyl Acetate for NP) | The mobile phase composition is optimized for the best separation and solubility of the sample. |

| Flow Rate | Scaled up from analytical method (e.g., 10-100 mL/min) | Higher flow rates are used to process larger sample volumes in a reasonable time. |

| Detection | UV-Vis Detector | Allows for monitoring of the elution of the target compound and collection of the correct fraction. |

| Fraction Collection | Automated fraction collector | Enables the collection of the purified compound as it elutes from the column. |

Refinement of Analytical Procedures for Comprehensive Characterization

The comprehensive characterization of a polyhalogenated benzene compound requires the refinement of analytical procedures to ensure accuracy, precision, and the ability to detect and identify related substances and potential transformation products. This involves optimizing sample preparation, chromatographic separation, and detection methods.

For persistent organic pollutants (POPs), which include many halogenated aromatic compounds, analytical methods must be highly sensitive and selective due to their low concentrations in environmental matrices and the complexity of these samples. nih.govresearchgate.netub.eduepa.govresearchgate.net Sample preparation is a critical step and often involves extraction, such as Soxhlet or pressurized liquid extraction, followed by a clean-up procedure to remove interfering matrix components. ub.edu

The chromatographic separation can be enhanced by using high-resolution capillary GC columns and optimizing the temperature program to resolve isomers and closely related compounds. For particularly complex mixtures, two-dimensional gas chromatography (GCxGC) can provide significantly enhanced separation power.

In terms of detection, while EI-MS is a standard technique, other ionization methods can provide complementary information. Chemical ionization (CI), for example, is a softer ionization technique that often results in less fragmentation and a more abundant molecular ion, which is useful for confirming the molecular weight of the analyte. cdnsciencepub.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in the determination of the elemental composition of the parent compound and its fragments.

Conclusion and Future Research Directions

Current Challenges and Unresolved Questions in the Chemistry of Highly Halogenated Aromatics

The chemistry of highly halogenated aromatics is fraught with challenges that test the limits of modern synthetic methods. A primary hurdle is achieving regioselectivity in substitution reactions. The directing effects of multiple, and often competing, halogen substituents can lead to mixtures of isomers that are difficult to separate and characterize. Halogens, while deactivating the aromatic ring towards electrophilic substitution due to their inductive effect, are ortho-, para-directing because of resonance stabilization. stackexchange.comchemistrysteps.com This dual nature complicates predictable synthesis, as reactivity is generally low, yet the orientation of incoming groups is specific. stackexchange.comchemistrysteps.com

Furthermore, the cumulative electron-withdrawing nature of multiple halogens deactivates the benzene (B151609) ring, often necessitating harsh reaction conditions for any transformation to occur. youtube.com These conditions can limit the functional group tolerance of synthetic routes, precluding the presence of sensitive moieties on the aromatic core or coupling partners. A significant unresolved question is the development of mild and highly selective methods for the functionalization of specific C-X (carbon-halogen) bonds in the presence of others, enabling the stepwise and controlled construction of complex, polyfunctional aromatic systems.

Another area of active investigation is the understanding and mitigation of the environmental and toxicological profiles of some halogenated aromatic compounds. nih.gov While many polyhalogenated aromatics are key building blocks, some are recognized as persistent organic pollutants. nih.gov A challenge for chemists is to design next-generation halogenated materials that possess the desired electronic and physical properties while exhibiting reduced toxicity and enhanced biodegradability.

Perspectives on Novel Synthetic Methodologies and Catalytic Approaches

Overcoming the challenges in the synthesis of highly halogenated aromatics requires a paradigm shift from classical methods to more sophisticated and sustainable approaches. Transition-metal catalysis has emerged as a powerful tool for the selective functionalization of C-H and C-X bonds. nih.gov Catalytic systems based on palladium, rhodium, and other transition metals can facilitate cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds under milder conditions than traditional methods. nih.gov For instance, the development of ligands that can finely tune the reactivity and selectivity of the metal center is a key area of research that holds promise for the synthesis of complex molecules like 2,3-Dichloro-5,6-difluorobromobenzene.

Chemo-enzymatic strategies represent another exciting frontier. The high selectivity of enzymes, such as halogenases, could be harnessed for the precise installation of halogens onto an aromatic ring, a process that is often difficult to control with conventional reagents. researchgate.net Integrating enzymatic steps with traditional chemical synthesis could provide more efficient and environmentally benign routes to highly substituted aromatics. researchgate.net

Potential for Exploration in Emerging Materials Science Domains

Highly halogenated aromatic compounds are valuable precursors for a wide range of advanced materials. The introduction of halogens can significantly alter the electronic and physical properties of organic molecules, making them suitable for applications in materials science. researchgate.net For example, the high electronegativity of fluorine can lower the energy levels of molecular orbitals, a desirable trait for creating n-type organic semiconductors. researchgate.net The strategic placement of different halogens in a molecule like this compound could allow for fine-tuning of the bandgap and charge transport properties of organic electronic materials. researchgate.net

The ability of halogens, particularly bromine and iodine, to participate in halogen bonding is another property that can be exploited in materials science. acs.org Halogen bonding is a non-covalent interaction that can be used to direct the self-assembly of molecules into well-defined supramolecular architectures, such as liquid crystals and gels. acs.org This opens up possibilities for designing novel "smart" materials with tunable optical, electronic, or mechanical properties.

Moreover, the robustness of the carbon-halogen bond makes these compounds attractive building blocks for the synthesis of flame retardants and specialty polymers with high thermal and chemical stability. chemsec.orgmdpi.com The unique substitution pattern of this compound could be leveraged to create polymers with tailored properties for specific applications in the aerospace, electronics, and automotive industries. As our ability to selectively synthesize and functionalize these molecules improves, so too will their application in cutting-edge materials science research.

Data Tables

Table 1: Physicochemical Properties of Related Halogenated Benzenes

| Property | 1-Bromo-2,3-dichloro-5-fluorobenzene | 5-Bromo-1,3-dichloro-2-fluorobenzene | 5-Bromo-2-chloro-1,3-difluorobenzene |

| Molecular Formula | C₆H₂BrCl₂F | C₆H₂BrCl₂F | C₆H₂BrClF₂ |

| Molecular Weight | 243.88 g/mol nih.gov | 243.88 g/mol nih.gov | 227.43 g/mol nih.gov |

| CAS Number | Not available | 17318-08-0 nih.gov | 176673-72-6 nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.